2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole
Description
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-8-4-5-11-12(6-8)17-13(14-11)16-10(3)7-9(2)15-16/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZDGCPMOFWFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole typically involves the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol using glacial acetic acid as a catalyst . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the formation of the pyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl or carbonyl group, while reduction might yield a fully saturated compound.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
Antimicrobial Activity
Research indicates that derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole show significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anticancer Potential
There is growing evidence suggesting that this compound may possess anticancer properties. Pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines through assays such as MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide). Certain derivatives have shown significant inhibition of cell proliferation in various cancer types .
Anti-inflammatory Effects
Studies have also explored the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have been tested for their ability to inhibit inflammatory mediators and provide relief in models of inflammation .
Case Studies
Several case studies highlight the applications of this compound in different research contexts:
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of synthesized thiazole derivatives against multiple pathogens using disc diffusion methods. Results indicated that certain derivatives exhibited higher activity than standard antibiotics .
- Cytotoxicity Testing : Another investigation focused on the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The study utilized the MTT assay to quantify cell viability and found notable reductions in viability at specific concentrations .
- In Vivo Studies : Research involving animal models assessed the anti-inflammatory activity of pyrazole derivatives derived from benzo[d]thiazole structures. The results suggested a significant reduction in paw edema in treated groups compared to controls .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural variations and biological activities of related compounds:
| Compound Name | Substituent at Position 6 | ED₅₀ (MES Test, mg/kg) | Protective Index (PI) | Cytotoxicity (MTT Assay) |
|---|---|---|---|---|
| 6a : 6-methoxy derivative | Methoxy | 182.3 | 2.12 | Low |
| 6g : 6-((2-fluorobenzyl)oxy) derivative | 2-fluorobenzyloxy | 160.4 | 2.74 | Minimal |
| 6m : 6-benzyl derivative | Benzyl | 195.6 | 2.05 | Low |
| Target compound : 6-methyl derivative | Methyl | Not reported | Not reported | Low (inferred) |
Key Observations :
Substituent Effects on Activity: The 2-fluorobenzyloxy group in 6g confers the highest anticonvulsant activity (ED₅₀ = 160.4 mg/kg) and safety (PI = 2.74), surpassing sodium valproate (PI = 2.1) . Fluorine’s electron-withdrawing properties likely enhance receptor binding at GABAergic synapses . Methoxy and benzyl substituents (e.g., 6a, 6m) show moderate activity, suggesting steric or electronic factors limit efficacy.
Neurotoxicity and Cytotoxicity :
- All derivatives, including the target compound, exhibit low neurotoxicity in rotarod tests and minimal cytotoxicity in MTT assays . This suggests the benzothiazole-pyrazole framework is inherently safe.
Mechanistic Insights :
Comparison with Non-Benzothiazole Analogues
- Primuline Derivatives : Benzothiazole oligomers (e.g., sulfonated derivatives with m/z 453.9 and 321.0) exhibit structural complexity but lack anticonvulsant data, limiting direct comparison .
- Thiazole-Pyridine Complexes : Coordination compounds like [Co(Pyt)₂]ClO₄ focus on metal-binding properties rather than CNS activity, highlighting the uniqueness of the benzothiazole-pyrazole series .
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole (CAS Number: 78364-28-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₃N₃S
- Molecular Weight : 243.33 g/mol
- Structure : The compound features a benzo[d]thiazole moiety substituted with a pyrazole ring, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. For instance:
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Research indicates that compounds with similar structures can inhibit cell proliferation by inducing apoptosis or cell cycle arrest .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MDA-MB-231 | < 25 | Significant growth inhibition |
| HepG2 | < 30 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Study Findings : In vitro tests demonstrated that derivatives of pyrazole exhibited significant antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL for some derivatives .
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Staphylococcus epidermidis | 0.25 | Bactericidal |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Substituents : The presence of methyl groups on the pyrazole ring enhances its lipophilicity and may improve binding affinity to biological targets.
- Thiazole Moiety : This part of the molecule is crucial for its interaction with enzymes and receptors, potentially modulating their activity through competitive inhibition or allosteric modulation .
Case Studies
- Antitumor Studies : A study evaluating several thiazole-containing compounds found that those with a similar structure to this compound exhibited promising anticancer effects in vitro. The study noted that modifications in the substituents significantly impacted the efficacy against various cancer cell lines .
- Antimicrobial Evaluation : Another investigation focused on a series of pyrazole derivatives, revealing that certain structural modifications led to enhanced antimicrobial activity against resistant strains of bacteria .
Q & A
Q. Advanced
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 6-position to enhance lipophilicity and blood-brain barrier penetration.
- Dosage optimization : Test sub-therapeutic doses (e.g., 100 mg/kg vs. 300 mg/kg) in rotarod neurotoxicity assays. Compound 6g achieved a PI of 2.74 (ED₅₀ = 160.4 mg/kg) with minimal cytotoxicity in MTT assays .
What in vitro assays are utilized to assess cytotoxicity of this compound?
Basic
The MTT colorimetric assay is standard for cytotoxicity screening. Cells (e.g., neuroblastoma lines) are treated with the compound (24–48 hr), followed by incubation with MTT reagent. Absorbance at 570 nm correlates with mitochondrial activity. Compound 6g showed <10% cytotoxicity at 100 µM .
How do structural modifications at the 6-position of the benzothiazole ring influence pharmacological activity?
Advanced
Substituents at the 6-position critically modulate activity:
- Fluorobenzyloxy (6g) : Enhances anticonvulsant ED₅₀ (160.4 mg/kg) via GABAergic interaction.
- Methyl groups : Increase lipophilicity but reduce receptor affinity.
Comparative SAR studies using analogs (e.g., 6a-6o) reveal that bulky substituents improve PI but may reduce solubility .
What spectroscopic techniques confirm the structure of synthesized derivatives?
Q. Basic
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 7.73 ppm for benzothiazole protons in CDCl₃).
- IR : Identify functional groups (C=N stretch at 1602 cm⁻¹).
- MS : Verify molecular ions (e.g., m/z 246 [M+H⁺] for 6g) .
What computational methods validate interactions between this compound and GABA receptors?
Advanced
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model ligand-receptor interactions. For 6g, docking into the GABAₐ binding pocket (PDB: 6HUP) predicts hydrogen bonding with α1-subunit residues. Validate with mutagenesis studies .
How is purity assessed during synthesis?
Q. Basic
- HPLC : Use C18 columns with UV detection (λ = 254 nm).
- TLC-MS : Primuline-impregnated silica plates coupled with API-MS detect oligomers or byproducts.
- Elemental analysis : Match calculated vs. observed C/H/N ratios .
What experimental designs address batch-to-batch variability in synthesis?
Q. Advanced
- DoE (Design of Experiments) : Vary reaction time, temperature, and solvent ratios to identify critical parameters.
- Quality by Design (QbD) : Monitor intermediates via in-line FTIR or Raman spectroscopy.
- Reproducibility checks : Replicate syntheses across labs using standardized protocols (e.g., strict anhydrous conditions for BBr₃ reactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
